molecular formula C20H12BrClN2O B15019493 2-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15019493
M. Wt: 411.7 g/mol
InChI Key: JTTDYQKCXBEYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE is a synthetic organic compound characterized by the presence of bromophenyl and chlorophenyl groups attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

    Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the benzoxazole derivative and a chlorophenyl aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups facilitate binding to hydrophobic pockets in proteins, while the benzoxazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-FLUOROPHENYL)METHANIMINE

Uniqueness

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE is unique due to the presence of both bromophenyl and chlorophenyl groups, which enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and materials science research.

Properties

Molecular Formula

C20H12BrClN2O

Molecular Weight

411.7 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C20H12BrClN2O/c21-15-5-3-14(4-6-15)20-24-18-11-17(9-10-19(18)25-20)23-12-13-1-7-16(22)8-2-13/h1-12H

InChI Key

JTTDYQKCXBEYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.